molecular formula C21H23N5O2 B3973850 2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine

2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine

Cat. No. B3973850
M. Wt: 377.4 g/mol
InChI Key: LHRBIQQZABDOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine is not fully understood. However, it is believed to exert its effects by modulating various cellular pathways such as apoptosis, angiogenesis, and inflammation. It has also been shown to interact with various molecular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine in lab experiments is its high potency and selectivity. It has also been shown to have good pharmacokinetic properties, making it a potential drug candidate for further development. However, one of the major limitations is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on 2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine. One of the major areas of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of its potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and molecular targets.

Scientific Research Applications

2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool in medical imaging.

properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-16-5-7-18(8-6-16)28-15-21(27)25-12-9-17(10-13-25)26-14-20(23-24-26)19-4-2-3-11-22-19/h2-8,11,14,17H,9-10,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRBIQQZABDOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3C=C(N=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine
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2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine
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2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine
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2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine
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2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine
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2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine

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